ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

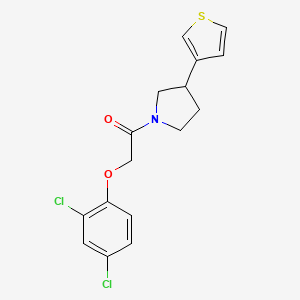

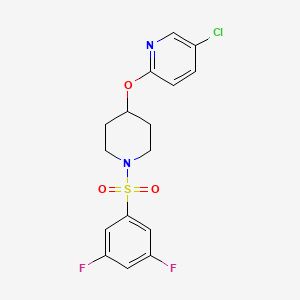

This compound is a derivative of chromen-7-ol, which is a type of coumarin. Coumarins are a class of phenolic substances commonly found in plants. They have a characteristic 2H-chromen-2-one structure . The compound you mentioned has an ethyl acetate group attached to the oxygen on the 7th carbon of the chromen ring, and a chlorophenyl group attached to the 3rd carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable chromen-7-ol derivative with ethyl 2-bromoacetate in the presence of a base. The chlorophenyl group could be introduced in a previous step, for example by a Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-7-ol core, with the ethyl acetate group providing additional ester functionality and the chlorophenyl group contributing aromaticity and halogen functionality .Chemical Reactions Analysis

As a coumarin derivative, this compound could potentially undergo reactions typical of coumarins, such as pericyclic reactions . The ester group could undergo hydrolysis, transesterification, or aminolysis reactions, while the chlorophenyl group could take part in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its chromen-7-ol core, its ethyl acetate group, and its chlorophenyl group. It would likely be a solid at room temperature, with the exact melting and boiling points depending on the specific arrangement of the groups in the molecule .Applications De Recherche Scientifique

Organic Intermediates in Degradation Processes

Research on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identified ethyl acetate extracts revealing various organic intermediates. This study suggests the role of ethyl acetate derivatives in understanding the breakdown of environmental pollutants (Yunfu. Sun & J. Pignatello, 1993).

Synthesis and Characterization of Derivatives

A one-pot synthesis approach for ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates highlights the methodological advancements in synthesizing chromene-based derivatives, which may share similarities with the target compound in terms of chemical structure and potential applications (S. Reddy & G. Krupadanam, 2010).

Antioxidative and Anti-inflammatory Properties

Investigation into highly oxygenated 2H-chromen derivatives from red seaweed uncovered compounds with significant antioxidative activity and pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties. This research implies the potential biological activities of structurally related ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate in anti-inflammatory and antioxidative applications (Fasina Makkar & K. Chakraborty, 2018).

Analytical Applications in Drug Determination

A study on the analytical determination of a new anticancer prodrug using adsorptive stripping voltammetry illustrates the potential use of ethyl acetate derivatives in pharmaceutical analysis, providing a basis for the development of sensitive and selective analytical methods for drug monitoring (A. Stępniowska et al., 2017).

Corrosion Inhibition

Quantum chemical calculations on quinoxalines as corrosion inhibitors highlight the relationship between molecular structure and inhibition efficiency. This suggests a potential application for this compound in material science, particularly in the development of novel corrosion inhibitors (A. Zarrouk et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of the compound “ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate” are currently unknown. This compound is structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect a variety of biochemical pathways related to their biological activities .

Pharmacokinetics

A compound with similar structure, ethyl 2-(3-chlorophenyl)acetate, is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Indole derivatives, which are structurally similar, are known to exhibit a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-15-8-5-13-9-16(19(22)25-17(13)10-15)12-3-6-14(20)7-4-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXIGLPPEIQMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

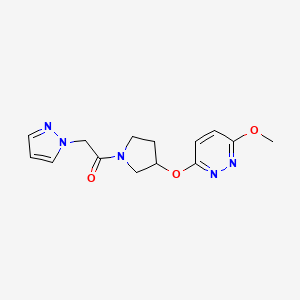

![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)

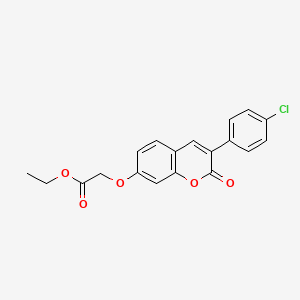

![N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2496536.png)

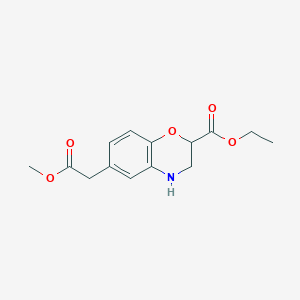

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)

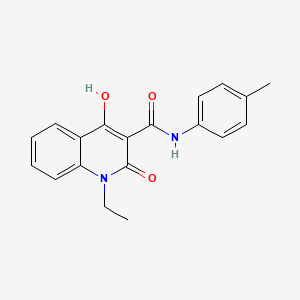

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)